EC-17 (disodiuM salt)

Description

BenchChem offers high-quality EC-17 (disodiuM salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EC-17 (disodiuM salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

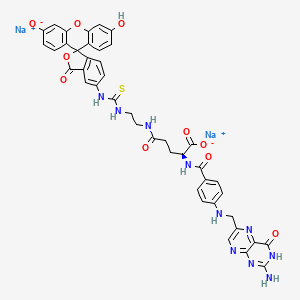

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCXWNVKVTDID-ARIINYJRSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N10Na2O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is EC-17 disodium salt

An In-depth Technical Guide on EC-17 Disodium Salt

Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Perspective

Abstract

EC-17 disodium salt is a pivotal tool in the landscape of targeted molecular imaging and drug delivery. As a fluorescent conjugate of folic acid, it leverages the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells to provide high-contrast visualization of malignant tissues. This guide offers a comprehensive technical overview of EC-17, from its fundamental physicochemical properties and mechanism of action to detailed, field-proven protocols for its application in both in vitro and in vivo settings. The overarching goal is to equip researchers and drug development professionals with the expert insights required to effectively integrate EC-17 into their discovery and preclinical workflows, thereby accelerating the development of next-generation targeted diagnostics and therapeutics.

The Scientific Premise: Exploiting the Folate Receptor Axis

The rationale for utilizing agents like EC-17 is rooted in a fundamental biological characteristic of many cancers: the overexpression of folate receptor alpha (FRα). In normal tissues, FRα expression is highly restricted, primarily found on the apical surface of a few polarized epithelial cells, where it is largely inaccessible to circulating agents. In stark contrast, numerous cancers—including a high percentage of ovarian, lung, breast, and brain malignancies—exhibit significant overexpression of FRα. This differential expression creates a therapeutic window, allowing for the specific targeting of cancer cells while sparing healthy tissue. EC-17, a conjugate of folic acid and fluorescein isothiocyanate (FITC), serves as a high-fidelity probe for this receptor, acting as a foundational tool for validating the folate-targeting strategy in various models.[1]

Core Molecular and Physicochemical Profile

A precise understanding of EC-17's properties is critical for designing robust and reproducible experiments. The disodium salt formulation is specifically engineered to enhance aqueous solubility, a crucial attribute for biological applications.

Table 1: Physicochemical Properties of EC-17 Disodium Salt

| Property | Value | Source(s) |

| IUPAC Name | disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate | [] |

| Synonyms | Folate-FITC Disodium salt, FTIC-Folate Disodium salt | [] |

| CAS Number | 910661-33-5 | [3] |

| Molecular Formula | C₄₂H₃₄N₁₀Na₂O₁₀S | [][3] |

| Molecular Weight | 916.83 g/mol | [] |

| Appearance | Solid | [3] |

| Excitation Max. | ~470 nm | [1][3] |

| Emission Max. | ~520 nm | [1][3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | -20°C, protect from light, keep dry | [3] |

Expert Insight & Causality: The choice of EC-17 as a disodium salt is a deliberate formulation strategy to overcome the poor water solubility of many organic fluorophores. This is critical for preparing stock solutions and ensuring bioavailability in aqueous cell culture media and for in vivo administration without resorting to potentially toxic co-solvents. Its pronounced fluorescence in the visible spectrum makes it compatible with standard microscopy and flow cytometry equipment. However, like all fluorescein derivatives, it is susceptible to photobleaching, which dictates that all experimental steps must be performed with protection from light to ensure signal integrity and quantitative accuracy.

Mechanism of Action: Receptor-Mediated Internalization

EC-17 gains entry into target cells via FRα-mediated endocytosis. This active transport mechanism is highly specific and efficient, leading to the accumulation of the fluorescent probe inside FRα-positive cells.

Caption: A standard preclinical workflow for in vivo imaging using EC-17.

Protocol: Fluorescence-Guided Tumor Imaging

-

Animal Model: Establish subcutaneous or orthotopic tumors using a confirmed FRα-positive cell line in immunocompromised mice.

-

Agent Administration: Administer EC-17 via intravenous (tail vein) injection at a dose optimized for your model and imaging system (typically in the range of 0.1-0.5 mg/kg).

-

Imaging Schedule: Perform whole-body fluorescence imaging at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours).

-

Expert Insight: The kinetic analysis is crucial. Early time points are dominated by agent distribution and vascular signal. Later time points (4-24h) allow for the clearance of unbound agent from circulation and non-target tissues, leading to a maximal tumor-to-background signal ratio, which is the key metric for successful targeting.

-

-

Image Acquisition: Use an in vivo imaging system (IVIS) with appropriate excitation and emission filters for FITC. Ensure consistent imaging parameters (exposure time, binning, etc.) across all animals and time points.

-

Data Analysis: Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in a region of interest (ROI) drawn over the tumor and a contralateral background tissue area.

-

Ex Vivo Confirmation: After the final imaging session, euthanize the animal and harvest the tumor and major organs. Image the excised tissues ex vivo to confirm that the in vivo signal originates from the tumor and to assess the agent's biodistribution.

Role in Drug Development

EC-17 is more than just an imaging agent; it is a strategic tool in the development pipeline for FRα-targeted therapies.

-

Target Validation: Provides definitive, visual confirmation of FRα expression and accessibility in preclinical cancer models.

-

Screening & Selection: Can be used in competitive binding assays to screen for and characterize novel, non-fluorescent FRα-targeting ligands or antibody-drug conjugates (ADCs).

-

Companion Diagnostic Surrogate: Serves as a preclinical surrogate for developing clinical FRα-targeted imaging agents (e.g., folate-PET tracers), helping to establish the principles of patient selection based on receptor expression.

-

Pharmacodynamic Biomarker: Can be used to measure receptor occupancy. A reduction in EC-17 tumor signal after administration of a therapeutic dose of an FRα-targeted drug would provide direct evidence of target engagement.

References

-

Hoogstins, C. E. J., et al. (2016). Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17. PubMed. [Link]

Sources

Unveiling the Spectral Fingerprint of EC-17: A Technical Guide for Advanced Research

This technical guide provides an in-depth exploration of the spectral properties of EC-17, a novel fluorophore with emerging applications in cellular imaging and high-throughput screening. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the principles and practicalities of utilizing EC-17's fluorescence. Here, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure the highest level of scientific integrity.

Introduction to EC-17: A Novel Fluorogenic Probe

EC-17 is a cell-permeable, fluorogenic substrate designed to investigate the activity of uncharacterized hydrolases and esterases. Its core mechanism involves the enzymatic cleavage of a non-fluorescent substrate, which in turn releases a fluorescent product, enabling the direct measurement of enzymatic activity. This "turn-on" fluorescence mechanism offers a high signal-to-noise ratio, making EC-17 a valuable tool for identifying and characterizing novel enzymes.

The parent molecule of EC-17 is a coumarin-based structure, which is non-fluorescent. Upon enzymatic cleavage of a specific ester bond by intracellular esterases, the highly fluorescent 7-hydroxycoumarin is released. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity present in the sample.

The Principles of Fluorescence: Excitation and Emission

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting an electron to a higher energy state. This excited state is short-lived, and as the electron returns to its ground state, it emits a photon of light at a longer wavelength (lower energy) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

Understanding the excitation and emission spectra of a fluorophore like the product of EC-17 activation is critical for its effective use. The excitation spectrum represents the range of wavelengths that the molecule can absorb to become excited, while the emission spectrum shows the range of wavelengths of light emitted as the molecule returns to its ground state. The peaks of these spectra, the excitation maximum (λex) and the emission maximum (λem), are key parameters for designing experimental setups.

Spectral Characteristics of Activated EC-17

The fluorescent product of EC-17, 7-hydroxycoumarin, exhibits distinct spectral properties that are crucial for its application. The optimal excitation and emission wavelengths, along with other photophysical parameters, are summarized in the table below.

| Parameter | Value | Source |

| Excitation Maximum (λex) | 360 nm | |

| Emission Maximum (λem) | 460 nm | |

| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | > 0.5 | |

| Recommended Excitation Source | 350-370 nm | |

| Recommended Emission Filter | 450-470 nm |

Note: The exact spectral characteristics can be influenced by environmental factors such as pH, solvent polarity, and temperature. It is always recommended to determine the optimal excitation and emission settings for your specific experimental conditions.

Experimental Workflow: Measuring EC-17 Fluorescence

The following protocol outlines a robust method for measuring the fluorescence of EC-17 upon enzymatic activation in a microplate-based assay. This workflow is designed to be self-validating by including appropriate controls.

Materials and Reagents

-

EC-17 stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Enzyme solution (e.g., purified esterase or cell lysate)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with monochromator or filter-based optics

Step-by-Step Protocol

-

Prepare Reagents: Thaw all reagents to room temperature. Prepare a working solution of EC-17 in assay buffer. The final concentration will depend on the specific enzyme and assay conditions but a typical starting range is 1-10 µM. Prepare serial dilutions of the enzyme solution.

-

Set up the Microplate:

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the enzyme dilutions to the sample wells.

-

Add 25 µL of assay buffer to the blank wells (no enzyme).

-

Add 25 µL of a known concentration of 7-hydroxycoumarin to the positive control wells.

-

-

Initiate the Reaction: Add 25 µL of the EC-17 working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes). The incubation time may need to be optimized.

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader using the optimal excitation and emission wavelengths for 7-hydroxycoumarin (λex = 360 nm, λem = 460 nm).

Experimental Workflow Diagram

Caption: Experimental workflow for measuring EC-17 enzymatic activation.

Data Analysis and Interpretation

The raw fluorescence intensity data should be corrected by subtracting the average fluorescence of the blank wells. The enzymatic activity can then be quantified by comparing the corrected fluorescence of the samples to a standard curve generated from the 7-hydroxycoumarin positive controls.

The relationship between substrate cleavage and fluorescence signal can be visualized with the following diagram:

The Pharmacognosy of EC-17 (Folate-FITC Disodium): Nomenclature, Physicochemical Profiling, and Application Protocols

Executive Summary: The Identity of EC-17

In the landscape of ligand-targeted drug delivery, EC-17 serves as the "lighthouse" compound.[1] While its analogs (like EC-145/Vintafolide or EC-20/Etarfolatide) are designed for cytotoxicity or radio-diagnostics, EC-17 is engineered for optical precision .[1]

Technically, EC-17 is Folate-Fluorescein Isothiocyanate (Folate-FITC) .[1][][3][4] It is a conjugate of folic acid and fluorescein, linked via an ethylenediamine spacer.[4] The disodium salt form is the critical pharmaceutical preparation, transforming a hydrophobic precipitate into a soluble, bio-active imaging agent capable of targeting the Folate Receptor Alpha (FR

This guide resolves the nomenclature confusion surrounding EC-17, details its physicochemical architecture, and provides a standardized protocol for its reconstitution and application in flow cytometry and intraoperative imaging.[1]

The Nomenclature Matrix

The ambiguity in chemical naming often leads to experimental error. Below is the definitive identification matrix for EC-17 Disodium Salt. Researchers should use the CAS No. 910661-33-5 for the salt form to ensure water solubility without organic co-solvents.[1]

Table 1: Validated Nomenclature and Identifiers

| Category | Primary Identifier | Alternative / Synonyms | Context of Use |

| Common Name | EC-17 Disodium | Folate-FITC Disodium | General Research |

| Chemical Description | Folate-Fluorescein | Pteroyl-ethylenediamine-FITC | Structural Chemistry |

| CAS Number (Salt) | 910661-33-5 | N/A | Reagent Procurement |

| CAS Number (Free Acid) | 583037-91-6 | EC-17 Free Acid | Avoid for aqueous bio-assays |

| Development Code | EC17 | EC-17 (Endocyte) | Clinical Trials / Pharma |

| IUPAC Name | Complex | Sodium (S)-2-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2-(3-(3-carboxylato-4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)phenyl)thioureido)ethyl)amino)-5-oxopentanoate | Patent Filings |

| Exact Mass | 916.19 Da | 872.23 Da (Free Acid) | Mass Spectrometry (QC) |

Critical Note: Do not confuse EC-17 with EC-20 (Etarfolatide) . EC-20 uses a Technetium-99m chelator for nuclear imaging.[1] EC-17 is strictly an optical fluorescent agent.[1]

Physicochemical Architecture & Mechanism

Understanding the "Disodium" designation is not merely semantic; it is functional. Fluorescein is a fluorophore whose quantum yield and solubility are pH-dependent.[1]

The Salt Bridge Logic

-

Folate Moiety: Provides high-affinity targeting to FR

.[1][5] -

Ethylenediamine Spacer: Prevents steric hindrance, allowing the folate head to enter the receptor pocket while the bulky fluorescein tail remains accessible.

-

Fluorescein Moiety (FITC): The reporter.

-

Disodium Ionization: The free acid of EC-17 is poorly soluble in water.[1] By forming the disodium salt (likely at the glutamate carboxyls or the fluorescein phenol), the compound becomes soluble in PBS (pH 7.4). This eliminates the need for DMSO, which can cause artifacts in sensitive cell-signaling assays.[1]

Mechanism of Action: The "Trojan Horse"

EC-17 binds to FR

Figure 1: The receptor-mediated endocytosis pathway utilized by EC-17 for tumor labeling.[1]

Operational Protocol: Reconstitution & Staining

Role: Senior Scientist Objective: Prepare a stable 1 mM stock and stain FR+ KB cells for flow cytometry. Safety: Light sensitive. Handle in amber tubes.

Reconstitution (The "Gold Standard" Method)

Many commercial batches of EC-17 Disodium are lyophilized.[1] Improper reconstitution leads to precipitation.[1]

-

Solvent: Use sterile, molecular-grade water or 0.1 M Phosphate Buffer (pH 7.4).[1] Avoid unbuffered water if the water is acidic, as low pH protonates the fluorescein, quenching fluorescence and reducing solubility.

-

Concentration: Prepare a 1 mM to 10 mM stock.

-

Dissolution: Vortex gently. If particles persist, add 1N NaOH dropwise (microliter scale) to ensure pH > 7.0, but do not exceed pH 9.0 (risk of hydrolysis).

-

Storage: Aliquot into amber tubes. Store at -20°C . Stable for 6 months. Do not freeze-thaw more than 3 times.

Flow Cytometry Staining Protocol

This protocol validates FR expression using EC-17.[1]

Materials:

-

Folate-deficient RPMI 1640 medium (Critical: Standard RPMI contains high folic acid, which competes with EC-17).[1]

-

EC-17 Stock (1 mM).[1]

Step-by-Step:

-

Competition Clearance: Cultivate cells in folate-deficient media for at least 24 hours prior to assay to clear occupied receptors.[1]

-

Harvest: Detach cells using non-enzymatic dissociation solution (e.g., CellStripper) to preserve surface receptors. Do not use Trypsin for long durations as it may degrade FR proteins.[1]

-

Wash: Resuspend

cells in cold PBS + 1% BSA. -

Stain: Add EC-17 to a final concentration of 100 nM .[1]

-

Control: For a specificity control, pre-incubate a separate tube with 10

M free Folic Acid (100x excess) for 15 mins before adding EC-17.[1] This should block the signal.

-

-

Incubate: 30–60 minutes at 4°C (to prevent internalization if surface staining is desired) or 37°C (if internalization is desired).

-

Wash: Wash cells

with cold PBS (pH 7.4). -

Analyze: Flow Cytometer.

-

Excitation: 488 nm (Blue Laser).

-

Emission: 530/30 nm (FITC Channel).

-

Quality Control: The Spectral Check

Before critical experiments, validate the integrity of your EC-17 Disodium salt.[1] Degraded fluorescein or cleaved folate will alter the spectral signature.[1]

QC Workflow

-

Dilute stock to 10

M in PBS (pH 7.4). -

Run a UV-Vis scan from 250 nm to 600 nm.[1]

-

Criteria for Pass:

Figure 2: Quality Control Decision Tree for EC-17 Reagents.

References

-

Endocyte Inc. (2018). EC17 (Folate-FITC) Technical Data and Clinical Applications. Retrieved from [1]

-

MedChemExpress . (2024). EC-17 Disodium Salt Product Information and Protocol. Retrieved from [1]

-

PubChem . (2024). Compound Summary: Folate-FITC (EC-17).[1][][3][4][5][7][8] National Library of Medicine.[1][9] Retrieved from [1]

- Low, P. S., & Kularatne, S. A. (2009). Folate-targeted therapeutic strategies. Current Opinion in Chemical Biology.

-

BOC Sciences . (2024). EC-17 Disodium Salt Chemical Properties. Retrieved from [1]

Sources

- 1. Ec-17 | C42H36N10O10S | CID 135564966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. EC-17 disodium salt | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Buy EC-17 | 583037-91-6 [smolecule.com]

- 8. precisepeg.com [precisepeg.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

EC-17 (disodium salt) for folate receptor alpha (FRα) research

Title: EC-17 (Folate-FITC): Technical Benchmarking and Protocol Optimization for Folate Receptor Alpha (FRα) Targeting

Executive Technical Summary

EC-17 (Disodium Salt) is a first-generation, folate-targeted fluorescent conjugate designed for the optical detection of Folate Receptor Alpha (FRα/FOLR1) positive malignancies. Chemically defined as Folate-EDA-FITC , it bridges a high-affinity targeting ligand (Folic Acid) with a visible-spectrum fluorophore (Fluorescein Isothiocyanate) via an ethylenediamine spacer.[1]

While EC-17 has served as a proof-of-concept agent in clinical trials for ovarian and lung cancer intraoperative imaging, its utility is technically defined by two opposing characteristics:

-

High Specificity: It retains the nanomolar binding affinity (

) characteristic of native folic acid. -

pH-Sensitivity: The FITC payload undergoes fluorescence quenching in acidic environments (

), making EC-17 a unique probe for distinguishing surface-bound receptors from internalized, endosomal cargo.

This guide provides the structural logic, validated handling protocols, and mechanistic insights required to utilize EC-17 effectively in preclinical and translational research.

Molecular Architecture & Properties[2][3][4]

The efficacy of EC-17 relies on the preservation of the pteroate binding pocket of folic acid. The conjugation chemistry is site-specific to the

| Property | Specification | Technical Implication |

| Chemical Name | Folate-EDA-FITC (Disodium Salt) | Salt form enhances aqueous solubility >5 mg/mL. |

| Molecular Weight | ~917 Da (Free Acid) / ~961 Da (Disodium) | Small molecule kinetics; rapid blood clearance ( |

| Fluorophore | Fluorescein (FITC) | |

| pKa (Fluorophore) | ~6.4 | Critical: Fluorescence intensity drops by >50% at pH 6.0 (Endosome). |

| Target | Folate Receptor | Glycosylphosphatidylinositol (GPI)-anchored protein. |

Mechanism of Action: The "Binding-Internalization" Cycle

Understanding the subcellular trafficking of EC-17 is essential for interpreting experimental data. Unlike cyanine-based agents (e.g., OTL38/Pafolacianine) which are pH-stable, EC-17 acts as a pH-gated sensor .

Pathway Visualization

The following diagram illustrates the receptor-mediated endocytosis pathway and the specific quenching mechanism of EC-17.

Caption: EC-17 binds surface FRα at neutral pH (high signal). Upon internalization into acidic endosomes, the FITC fluorophore is protonated, resulting in signal quenching. This distinguishes surface-bound fraction from internalized fraction.

Validated Experimental Protocols

A. Reconstitution & Storage (Disodium Salt)

The disodium salt form of EC-17 is hygroscopic and light-sensitive.

-

Solvent: Dissolve in sterile water or 0.1 M Phosphate Buffer (pH 8.0) . Avoid acidic buffers (PBS pH 7.4 is acceptable, but pH 8.0 maximizes solubility and stability).

-

Concentration: Prepare a stock solution of 1 mM (approx. 0.92 mg/mL).

-

Storage: Aliquot into amber tubes to prevent photobleaching. Store at -20°C . Stable for 6 months.

-

Caution: Do not subject to repeated freeze-thaw cycles.

-

B. In Vitro Binding Specificity Assay (Flow Cytometry)

To prove FRα specificity, you must demonstrate competitive inhibition with free folic acid.

-

Cell Lines:

-

Positive Control: KB cells, HeLa cells, or IGROV-1 (High FRα).

-

Negative Control: A549 cells (Low/Negligible FRα).

-

-

Media Prep: Use Folate-Free RPMI 1640 . Standard RPMI contains high folate (~2.2 µM), which will saturate receptors and block EC-17 binding. Cells must be passaged in folate-free media for at least 48 hours prior to assay.

Protocol:

-

Harvest: Detach adherent cells using non-enzymatic dissociation (e.g., cell scraper or EDTA) to prevent receptor degradation.

-

Block: Resuspend

cells in 100 µL PBS + 1% BSA. -

Competition Arm: Add 100-fold excess free Folic Acid (10 µM) to half the samples. Incubate 15 min at 4°C.

-

Stain: Add EC-17 (100 nM final) to all samples. Incubate 30-45 min at 4°C (prevents internalization) or 37°C (allows internalization).

-

Wash: Wash 2x with cold PBS (pH 7.4).

-

Analyze: Flow cytometry (488 nm laser, 530/30 filter).

-

Validation: The "Competition Arm" must show >90% reduction in Mean Fluorescence Intensity (MFI) compared to the "EC-17 Only" arm.

-

C. In Vivo Intraoperative Imaging (Mouse Model)

-

Dose: 0.1 mg/kg (approx. 100 nmol/kg) IV tail vein injection.

-

Imaging Window:

-

1-2 Hours: Optimal tumor-to-background ratio (TBR).

-

>4 Hours: Signal decreases due to internalization/quenching and renal clearance.

-

-

Clearance: EC-17 clears rapidly via the kidneys. The bladder will be intensely fluorescent (blind spot).

Comparative Technical Analysis: EC-17 vs. OTL38

Researchers often choose between EC-17 and OTL38 (Pafolacianine). Use this table to justify your selection.

| Feature | EC-17 (Folate-FITC) | OTL38 (Pafolacianine) | Decision Driver |

| Wavelength | Visible (Green, ~520 nm) | NIR (Near-Infrared, ~800 nm) | OTL38 is superior for deep tissue (>5mm) imaging. |

| Autofluorescence | High (Collagen/Elastin interfere) | Low | EC-17 struggles in lung/skin tissue due to background. |

| pH Stability | Unstable (Quenches in acid) | Stable | EC-17 is better for studying surface receptor dynamics; OTL38 for total tumor burden. |

| Cost/Access | Low (Synthesizable/Generic) | High (Proprietary) | EC-17 is the cost-effective standard for in vitro screening. |

Troubleshooting & Optimization

Issue 1: Low Signal in High-FRα Cells

-

Cause: Media contamination. Standard FBS contains folate.

-

Fix: Use Dialyzed FBS and Folate-Free RPMI.

Issue 2: Rapid Photobleaching

-

Cause: FITC is susceptible to oxidative bleaching under high-intensity arc lamps.

-

Fix: Use anti-fade mounting media for microscopy. For live imaging, reduce laser power and exposure time.

Issue 3: High Background in Kidney/Liver

-

Cause: Physiological expression of FRα (Kidney proximal tubules) and clearance route.

-

Fix: This is physiological. In mouse models, the kidneys will always be "hot." Focus on the TBR (Tumor-to-Muscle ratio) rather than absolute signal.

References

-

Low, P. S., et al. (2008). "Folate-mediated delivery of therapeutic and imaging agents to cancer." Accounts of Chemical Research.

-

van Dam, G. M., et al. (2011). "Intraoperative tumor-specific fluorescence imaging in ovarian cancer by folate receptor-α targeting: first in-human results." Nature Medicine.

-

Tummers, Q. R., et al. (2016).[2] "Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17." Oncotarget.

-

Predina, J. D., et al. (2018). "A Phase I Clinical Trial of Intraoperative Folate Receptor Targeting for Pulmonary Adenocarcinoma." The Annals of Thoracic Surgery.

Sources

A Technical Guide to the In Vitro Characterization of EC-17 Binding Affinity for Folate Receptor Alpha (FRα)

Abstract

In the landscape of targeted therapeutics, the precise characterization of a drug's interaction with its molecular target is paramount to predicting efficacy and guiding development. This technical guide provides a comprehensive framework for the in vitro characterization of the binding affinity of EC-17, a folate-conjugated molecule, to its target, the Folate Receptor Alpha (FRα).[1] FRα is a well-validated tumor marker, frequently overexpressed in various cancers, making it an attractive target for selective drug delivery.[2][3][4][5] This document details the principles and provides field-proven, step-by-step protocols for two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing targeted cancer therapies.

Introduction: The Critical Role of FRα and EC-17 in Targeted Therapy

Folate Receptor Alpha (FRα) is a high-affinity, GPI-anchored cell-surface glycoprotein that binds and transports folate into cells.[2][4][6] Its expression in normal tissues is highly restricted, but it is significantly upregulated in numerous epithelial malignancies, including ovarian and lung cancers, to meet the high folate demand of rapidly proliferating tumor cells.[2][3][5] This differential expression profile makes FRα an exceptional target for cancer-specific therapies.

EC-17 is a fluorescently tagged conjugate of folic acid, designed to selectively bind to FRα.[1] Understanding the binding interaction between EC-17 and FRα is a critical first step in its development as either a diagnostic imaging agent or a targeted therapeutic. The affinity, kinetics, and thermodynamics of this binding event dictate the compound's ability to localize to the tumor, its residence time on the target, and ultimately, its biological effect. A thorough in vitro characterization provides the foundational data necessary for confident progression into more complex biological systems.

Method 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the precise determination of the association rate (kₐ or k_on), dissociation rate (k_d or k_off), and the equilibrium dissociation constant (K_D).[7][8]

2.1. Principle of SPR

In this application, recombinant human FRα (the ligand) is covalently immobilized onto a sensor chip surface. A solution containing EC-17 (the analyte) is then flowed over the surface. The binding of EC-17 to FRα causes an increase in mass on the sensor surface, which is detected as a proportional change in the SPR signal (measured in Resonance Units, RU).[7] The rate of signal increase during the association phase and the rate of signal decrease during the subsequent dissociation phase (when buffer is flowed over the chip) are analyzed to determine the kinetic parameters.[9]

2.2. Experimental Workflow for SPR Analysis

The workflow is a systematic process designed to ensure data integrity through built-in controls and sequential steps from preparation to analysis.

Caption: SPR experimental workflow for EC-17 and FRα interaction analysis.

2.3. Detailed Protocol for SPR

This protocol is optimized for a typical Biacore™ system using a CM5 sensor chip.

-

Reagent & Buffer Preparation:

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). All solutions must be degassed.

-

Ligand (FRα): Recombinant human FRα diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0. Causality: The acidic pH promotes pre-concentration of the positively charged protein onto the negatively charged carboxymethylated sensor surface, enhancing immobilization efficiency.

-

Analyte (EC-17): Prepare a 2-fold serial dilution series of EC-17 in running buffer, ranging from 100 nM down to ~1.5 nM, including a zero-concentration blank (running buffer only).

-

Immobilization Reagents (Amine Coupling Kit): 0.4 M EDC, 0.1 M NHS, 1 M Ethanolamine-HCl pH 8.5.[10]

-

-

FRα Immobilization (Amine Coupling):

-

System Priming: Prime the instrument with running buffer until a stable baseline is achieved.

-

Surface Activation: Inject a 1:1 mixture of EDC/NHS for 7 minutes to activate the carboxymethyl groups on the sensor surface of both the active and reference flow cells.[11][12]

-

Ligand Immobilization: Inject the FRα solution over the active flow cell surface until the target immobilization level (~2000 RU) is reached. Trustworthiness: A reference flow cell, activated and blocked without ligand, is crucial for subtracting non-specific binding and bulk refractive index changes from the active channel signal.

-

Surface Deactivation: Inject ethanolamine-HCl for 7 minutes over both flow cells to block any remaining reactive sites.[10]

-

-

Kinetic Analysis (Single-Cycle Kinetics):

-

Equilibration: Allow running buffer to flow over the sensor surface to establish a stable baseline.

-

Analyte Injections: Sequentially inject each EC-17 concentration from lowest to highest, with a contact time of 180 seconds for each injection, followed immediately by the next concentration without a dissociation step in between.

-

Dissociation: After the final and highest concentration injection, allow buffer to flow for 600 seconds to monitor the dissociation phase.

-

Regeneration: If necessary, inject a pulse of Glycine-HCl pH 2.5 to remove any remaining bound analyte and prepare the surface for the next run.

-

-

Data Analysis:

-

Process the raw sensorgram data using the instrument's evaluation software (e.g., Biacore™ Insight Software).[9][13]

-

Perform reference subtraction by subtracting the signal from the reference flow cell.

-

Fit the processed data to a suitable binding model. The 1:1 Langmuir model is typically appropriate for a simple bimolecular interaction.

-

The fitting will yield values for kₐ (association rate), k_d (dissociation rate), and K_D (equilibrium dissociation constant), where K_D = k_d/kₐ.

-

2.4. Data Presentation: SPR Results

| Parameter | Value | Unit | Interpretation |

| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation between EC-17 and FRα. |

| Dissociation Rate (k_d) | 7.5 x 10⁻⁴ | s⁻¹ | Rate of decay of the EC-17/FRα complex; indicates stability. |

| Equilibrium Constant (K_D) | 5.0 | nM | Overall binding affinity. Lower K_D indicates higher affinity. |

| Chi² (Fit Quality) | 0.8 | RU² | A low Chi² value indicates a good fit of the data to the model. |

Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is considered the gold standard for measuring binding thermodynamics.[14] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16]

3.1. Principle of ITC

A solution of the ligand (EC-17) in a syringe is titrated in small, precise injections into the macromolecule (FRα) in the sample cell of a microcalorimeter. Each injection triggers a heat change that is measured relative to a reference cell. As the FRα becomes saturated with EC-17, the heat change per injection diminishes until only the heat of dilution is observed. The resulting binding isotherm is analyzed to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).[15]

3.2. Experimental Workflow for ITC Analysis

This workflow emphasizes the critical need for precise concentration determination and buffer matching to ensure accurate thermodynamic data.

Caption: ITC experimental workflow for characterizing EC-17 and FRα interaction.

3.3. Detailed Protocol for ITC

-

Sample Preparation:

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Macromolecule (FRα): Dialyze purified FRα extensively against the PBS buffer. After dialysis, determine the final protein concentration accurately using a method like A280 nm absorption. Prepare a final solution of 10 µM FRα.

-

Ligand (EC-17): Dissolve EC-17 powder in the final dialysis buffer to create a 100 µM stock solution. Causality: Using the final dialysis buffer (the supernatant from the dialysis bag) for the ligand ensures perfect buffer matching, which is critical to minimize large heats of dilution that can obscure the binding signal.

-

Degassing: Thoroughly degas both the FRα and EC-17 solutions for 10-15 minutes immediately before the experiment.

-

-

Instrument Setup & Titration:

-

Set the experimental temperature to 25°C.

-

Carefully load ~200 µL of the 10 µM FRα solution into the sample cell, avoiding the introduction of bubbles.

-

Load ~40 µL of the 100 µM EC-17 solution into the titration syringe.

-

Set the stirring speed to ~750 RPM.

-

Allow the system to equilibrate for at least 30 minutes until a stable baseline signal is achieved.

-

Program the titration sequence: a single 0.4 µL initial injection followed by 18-19 injections of 2 µL each, with a 150-second spacing between injections.

-

-

Control Experiment:

-

Trustworthiness: To obtain the true enthalpy of binding, the heat of dilution must be subtracted. Perform a control titration by injecting the 100 µM EC-17 solution into the sample cell containing only buffer. The average heat change from these injections will be used for correction.

-

-

Data Analysis:

-

Integrate the raw thermogram peaks to obtain the heat change (µcal/sec) for each injection.

-

Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of [EC-17]/[FRα].

-

Subtract the heat of dilution determined from the control experiment.

-

Fit the resulting binding isotherm to a "One-Set-of-Sites" model using the instrument's analysis software.

-

The fit will provide the stoichiometry (n), binding affinity (K_A, from which K_D = 1/K_A is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS .[15]

-

3.4. Data Presentation: ITC Results

| Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | 0.98 | - | Indicates a 1:1 binding ratio of EC-17 to FRα. |

| Affinity (K_D) | 6.2 | nM | Binding affinity, consistent with SPR results. |

| Enthalpy (ΔH) | -12.5 | kcal/mol | The interaction is enthalpically driven (exothermic), likely due to favorable hydrogen bonding and van der Waals interactions.[17] |

| Entropy (TΔS) | -1.3 | kcal/mol | The interaction is entropically unfavorable, possibly due to conformational ordering upon binding. |

| Gibbs Free Energy (ΔG) | -11.2 | kcal/mol | Overall spontaneity of the binding reaction. |

Comparative Analysis and Conclusion

The characterization of the EC-17 and FRα interaction by two orthogonal methods provides a robust and reliable assessment of its binding profile. The K_D values obtained from SPR (5.0 nM) and ITC (6.2 nM) are in excellent agreement, lending high confidence to the measured affinity.

-

SPR provides unparalleled insight into the kinetics of the interaction, revealing that the high affinity is a product of both a moderately fast association rate and a slow dissociation rate. This slow k_d suggests a stable complex, which is a desirable attribute for a targeted therapeutic agent, as it implies a longer residence time on the tumor cell surface.[18]

-

ITC delivers the thermodynamic rationale behind the binding, showing that the interaction is strongly driven by favorable enthalpic changes. This suggests that specific, shape-complementary contacts like hydrogen bonds are the primary drivers of binding, a hallmark of high-specificity interactions.[17]

References

-

Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022-06-16). MDPI. [Link]

-

Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. National Institutes of Health (NIH). [Link]

-

Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. (2014-05-14). ACS Publications. [Link]

-

Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2021-12-03). PubMed Central. [Link]

-

Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022-01-17). PubMed. [Link]

-

Structural basis for molecular recognition of folic acid by folate receptors. (2013-05-22). PubMed Central. [Link]

-

Selectivity of binding of vector molecules to folate receptor-alpha observed by molecular dynamics. (2022-04-07). YouTube. [Link]

-

Surface plasmon resonance. University of Glasgow. [Link]

-

Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface. PubMed Central. [Link]

-

Biacore Intelligent Analysis™ software. Cytiva. [Link]

-

Amine coupling of ligand to Biacore sensor chips. Cytiva. [Link]

-

Identification of folate receptor α (FRα) binding oligopeptides and their evaluation for targeted virotherapy applications. (2020-01-06). National Institutes of Health (NIH). [Link]

-

Folate Receptor Alpha—A Novel Approach to Cancer Therapy. (2024-01-15). PubMed Central. [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

-

Ligand binding and kinetics of folate receptor recycling in vivo: impact on receptor-mediated drug delivery. PubMed. [Link]

-

Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

-

Advances in targeting the folate receptor in the treatment/imaging of cancers. (2017-12-18). RSC Publishing. [Link]

-

Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. PubMed Central. [Link]

-

Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

-

Isothermal titration calorimetry in drug discovery. PubMed. [Link]

-

Amine-coupling. (2022-07-17). SPR-Pages. [Link]

-

Folate receptor alpha. Olink Explore Oncology. [Link]

-

How to interpret/analyze this ITC result?. (2023-02-17). ResearchGate. [Link]

-

Amine Sensor Chips & Amine Coupling Kit. Nicoya Lifesciences. [Link]

-

Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface. PubMed. [Link]

-

E17 exerts anti-tumor activity through inhibiting topo II-mediated chromosomes condensation in CRC cells. (2019-05-28). PubMed. [Link]

-

Characterizing Protein-Protein interactions by iTC. TA Instruments. [Link]

-

Biacore Intelligent Analysis™ software: How to apply machine learning for SPR data evaluation. (2022-04-28). YouTube. [Link]

-

Gene ResultFOLR1 folate receptor alpha. NCBI. [Link]

-

Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018-10-10). Frontiers. [Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

-

Surface plasmon resonance (SPR) biosensor principle. The binding of.... ResearchGate. [Link]

-

Mephedrone. Wikipedia. [Link]

-

The role of folate receptor alpha in cancer development, progression and treatment: Cause, consequence or innocent bystander?. ResearchGate. [Link]

-

Homology model of the folate-binding domain of FRbased on the crystal.... ResearchGate. [Link]

-

5 – Immobilization. Bruker Daltonics SPR. [Link]

-

Folinic acid. Wikipedia. [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

-

The Biacore System: Advanced Surface Plasmon Resonance (SPR) Technolog. (2026-01-14). AntBio. [Link]

-

Isturisa. European Medicines Agency (EMA). [Link]

-

How to Assess Binding in Drug Discovery. (2024-01-08). TA Instruments. [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022-10-06). YouTube. [Link]

-

Structural and functional insights on folate receptor α (FRα) by homology modeling, ligand docking and molecular dynamics. (2013-06-19). PubMed. [Link]

-

Diclofenac (oral route). (2025-12-01). Mayo Clinic. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of folate receptor α (FRα) binding oligopeptides and their evaluation for targeted virotherapy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and functional insights on folate receptor α (FRα) by homology modeling, ligand docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]

- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 11. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine-coupling [sprpages.nl]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. mdpi.com [mdpi.com]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

EC-17 Disodium Salt: Application Notes and Protocols for In Vivo Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Illuminating Folate Receptor-Positive Tumors

EC-17 disodium salt is a fluorescent contrast agent meticulously designed for the targeted imaging of cells and tissues overexpressing Folate Receptor alpha (FRα)[1]. FRα is a well-established biomarker, exhibiting limited expression in healthy tissues but significant upregulation in a wide array of epithelial cancers, including ovarian, breast, lung, and kidney carcinomas. This differential expression pattern makes FRα an attractive target for the selective delivery of imaging and therapeutic agents[1][2].

Structurally, EC-17 is a conjugate of the vitamin folic acid and the fluorophore fluorescein isothiocyanate (FITC), linked via an ethylenediamine spacer[1]. This elegant design allows EC-17 to be recognized and internalized by FRα-expressing cells through receptor-mediated endocytosis, leading to a high concentration of the fluorescent signal within the target tissue. The favorable pharmacokinetic profile of EC-17, characterized by rapid clearance from the bloodstream, results in a low background signal and a high tumor-to-background ratio, making it an excellent candidate for in vivo fluorescence imaging applications[2].

This document provides a comprehensive guide to the principles and protocols for utilizing EC-17 disodium salt in preclinical in vivo fluorescence imaging studies.

Mechanism of Action: Targeting the Folate Receptor

The specificity of EC-17 as an imaging agent is rooted in the high affinity of its folate moiety for FRα. Upon systemic administration, EC-17 circulates throughout the body and binds to FRα on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the EC-17/FRα complex, forming an intracellular vesicle called an endosome. This internalization process effectively traps the fluorescent agent within the target cells, leading to a strong and sustained fluorescent signal in FRα-positive tumors[2].

dot

Caption: Mechanism of EC-17 targeting and signal generation.

Properties of EC-17 Disodium Salt

A clear understanding of the physicochemical properties of EC-17 is crucial for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₄N₁₀Na₂O₁₀S | [3] |

| Molecular Weight | 916.82 g/mol | [3] |

| Excitation Wavelength (λex) | ~470 nm | [1] |

| Emission Wavelength (λem) | ~520 nm | [1] |

| Solubility | Soluble in DMSO (40 mg/mL) | [3] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year; -20°C for 1 month | [1][3] |

Experimental Protocols

I. Preparation of EC-17 Disodium Salt Solutions

A. Materials:

-

EC-17 disodium salt powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

B. Preparation of 10 mM Stock Solution:

-

Allow the EC-17 disodium salt powder to equilibrate to room temperature before opening the vial.

-

Accurately weigh a precise amount of the powder.

-

Reconstitute the powder in sterile DMSO to a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from EC-17 with a molecular weight of 916.82 g/mol , dissolve 0.917 mg of the powder in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly in an ultrasonic bath.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[1][3]. Protect from light.

C. Preparation of Working Solution for In Vivo Injection: The optimal in vivo dose of EC-17 should be determined empirically for each animal model and imaging system. A starting point for dose optimization can be extrapolated from clinical and preclinical studies with similar compounds. A clinical dose of 0.1 mg/kg has been used in humans[4][5]. For a 20 g mouse, this would translate to 2 µg of EC-17.

Recommended Starting Dose for Mice: 2-5 nmol per mouse, administered intravenously.

-

Thaw a single aliquot of the 10 mM EC-17 stock solution at room temperature, protected from light.

-

Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. The final injection volume for a mouse is typically 100-200 µL.

-

For example, to prepare a 200 µL injection solution containing 5 nmol of EC-17:

-

Take 0.5 µL of the 10 mM stock solution.

-

Add it to 199.5 µL of sterile PBS.

-

-

Vortex the working solution gently to mix.

-

The working solution should be prepared fresh on the day of the experiment and kept on ice, protected from light, until injection.

II. In Vivo Fluorescence Imaging Protocol

A. Animal Models and Preparation:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of a known FRα-positive cancer cell line (e.g., KB, HeLa, or certain ovarian and breast cancer cell lines). It is highly recommended to confirm FRα expression in your chosen cell line by methods such as flow cytometry or western blotting.

-

Animal Preparation:

-

Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation).

-

If the tumor is located in a region with dense fur, carefully remove the fur using a depilatory cream or electric clippers to minimize fluorescence quenching and light scattering.

-

Maintain the body temperature of the anesthetized animal at 37°C using a heating pad during the entire imaging procedure.

-

B. Administration of EC-17:

-

Secure the anesthetized mouse in a restraining device.

-

Administer the freshly prepared EC-17 working solution via intravenous (tail vein) injection.

-

Record the exact time of injection.

C. In Vivo Fluorescence Imaging:

-

Imaging System: Utilize an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for FITC (Excitation: ~465 nm, Emission: ~520 nm).

-

Imaging Time Points: Based on the pharmacokinetic profile of EC-17, the optimal imaging window is typically between 2 and 5 hours post-injection[2]. This allows for clearance of the agent from the bloodstream, leading to a higher tumor-to-background ratio. It is recommended to perform a time-course imaging study (e.g., at 1, 2, 4, 6, and 24 hours post-injection) to determine the optimal imaging time for your specific model.

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.

-

Acquire a white light (photographic) image for anatomical reference.

-

Acquire a fluorescent image using the FITC filter set.

-

Optimize acquisition parameters such as exposure time, binning, and f-stop to achieve a good signal-to-noise ratio without saturation of the detector.

-

dot

Sources

- 1. EC-17 disodium salt | TargetMol [targetmol.com]

- 2. oncotarget.com [oncotarget.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Visualizing Cancer's Appetite for Folate with EC-17

Introduction: Exploiting a Metabolic Vulnerability for High-Contrast Cancer Cell Imaging

Cancer cells are defined by their relentless proliferation, a process demanding a voracious appetite for essential nutrients, including folate (Vitamin B9). Folate is a critical component in the synthesis of nucleotides and other macromolecules necessary for rapid cell division.[1] To meet this heightened demand, many cancer types, including those of the ovary, lung, breast, and kidney, significantly overexpress the folate receptor alpha (FRα) on their cell surface.[2][3] This differential expression between malignant and healthy tissues presents a prime target for selective imaging and therapeutic strategies.[2][4]

EC-17, a conjugate of folic acid and the fluorescent dye fluorescein isothiocyanate (FITC), is a powerful tool designed to exploit this metabolic vulnerability.[4][5] As a small molecule probe, EC-17 leverages the high affinity of folate for FRα to selectively bind to and illuminate cancer cells.[5] Upon binding, the EC-17/FRα complex is internalized through receptor-mediated endocytosis, leading to a significant accumulation of the fluorescent signal within the target cells.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of EC-17 for the fluorescence microscopy of cancer cells, detailing the underlying scientific principles, step-by-step protocols for live and fixed cell imaging, and guidance on data interpretation and troubleshooting.

The Science Behind EC-17: Mechanism of Cellular Uptake and Signal Generation

The utility of EC-17 as a cancer cell imaging agent is grounded in the well-characterized biological pathway of folate uptake. The process begins with the high-affinity binding of the folate moiety of EC-17 to the FRα expressed on the cancer cell surface. This binding event triggers the internalization of the receptor-ligand complex into the cell through endocytic vesicles.[6][8] As these vesicles mature into early and late endosomes, the internal pH decreases, causing a conformational change in the folate receptor and the subsequent release of EC-17 into the endosome.[6][9] The free EC-17 accumulates in these intracellular compartments, leading to a concentrated fluorescent signal that can be readily visualized by microscopy.[10] The FRα is then recycled back to the cell surface, ready to bind to more EC-17, further amplifying the intracellular signal.[6]

This targeted uptake mechanism ensures high specificity and sensitivity, allowing for clear differentiation between FRα-positive cancer cells and FRα-negative or low-expressing healthy cells.[5]

Caption: Mechanism of EC-17 uptake in FRα-positive cancer cells.

EC-17: Key Properties and Experimental Design Considerations

A successful fluorescence microscopy experiment using EC-17 requires careful consideration of its properties and the selection of appropriate experimental controls.

Spectral and Chemical Properties

| Property | Value | Reference |

| Chemical Name | Folate-FITC | [4] |

| Target | Folate Receptor alpha (FRα) | [5] |

| Excitation Max. | ~490 nm | [5] |

| Emission Max. | ~520 nm | [5] |

| Recommended Filter Set | FITC / GFP | |

| Solubility | Prepare stock in DMSO or water | [5] |

Self-Validating Experimental Controls: The Key to Trustworthy Data

To ensure the specificity of EC-17 staining and validate your results, the inclusion of appropriate controls is non-negotiable.

-

Positive Control Cells: Utilize a cell line known to have high FRα expression. This confirms that the EC-17 probe is active and that the staining protocol is effective.

-

Negative Control Cells: Employ a cell line with low or no FRα expression. This control is crucial to assess the level of non-specific binding of EC-17.

-

Competition Assay (Blocking Control): Pre-incubate FRα-positive cells with an excess of unlabeled folic acid before adding EC-17. A significant reduction in fluorescence intensity compared to the unblocked positive control demonstrates that EC-17 binding is specifically mediated by the folate receptor.

-

Unstained Control: Image unstained cells using the same acquisition settings as your experimental samples. This will reveal the level of endogenous autofluorescence in your cells, which is particularly important when working with the FITC channel.[1][11]

| Cell Line | Cancer Type | FRα Expression | Recommended Use | Reference |

| KB | Cervical Cancer | High | Positive Control | [10] |

| IGROV-1 | Ovarian Cancer | High | Positive Control | [10] |

| HeLa | Cervical Cancer | Moderate-High | Positive Control | [10] |

| SKOV-3 | Ovarian Cancer | Moderate | Positive Control | [10] |

| MCF-7 | Breast Cancer | Low/Negative | Negative Control | |

| A549 | Lung Cancer | Low/Negative | Negative Control |

Protocols for Fluorescence Microscopy of Cancer Cells with EC-17

The following protocols provide a detailed, step-by-step methodology for staining both live and fixed cancer cells with EC-17.

Protocol 1: Live-Cell Imaging of EC-17 Uptake

This protocol allows for the real-time visualization of EC-17 internalization and trafficking in living cancer cells.

Materials:

-

EC-17 (Folate-FITC)

-

DMSO (for stock solution)

-

Complete cell culture medium

-

Folate-free RPMI medium (optional, for enhancing signal)

-

Glass-bottom imaging dishes or chamber slides

-

FRα-positive and FRα-negative cell lines

-

Folic acid (for competition assay)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: The day before the experiment, seed FRα-positive and FRα-negative cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

-

Reagent Preparation:

-

Prepare a 10 µM stock solution of EC-17 in DMSO.[5] Aliquot and store at -20°C, protected from light.

-

Prepare a working solution of EC-17 by diluting the stock solution to a final concentration of 200 nM in pre-warmed complete cell culture medium.[5] For enhanced signal, consider using folate-free medium for the final 24 hours of culture and for the EC-17 working solution.

-

For the competition assay, prepare a 200 µM solution of folic acid in the cell culture medium.

-

-

Competition Assay (Blocking Control):

-

To the designated control wells of FRα-positive cells, replace the medium with the 200 µM folic acid solution.

-

Incubate for 1 hour at 37°C and 5% CO₂.

-

-

EC-17 Staining:

-

For all other wells, gently remove the culture medium and replace it with the 200 nM EC-17 working solution. For the blocked wells, add the EC-17 working solution that also contains 200 µM folic acid.

-

Incubate the cells for 1-2 hours at 37°C and 5% CO₂, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.

-

-

Washing and Imaging:

-

Gently remove the EC-17 containing medium.

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

-

Proceed immediately to imaging on a fluorescence microscope equipped for live-cell imaging (with environmental control) using a standard FITC/GFP filter set.

-

Protocol 2: Fixed-Cell Imaging of EC-17 Accumulation

This protocol is suitable for endpoint assays and allows for detailed analysis of the subcellular localization of EC-17.

Materials:

-

All materials from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Staining: Follow steps 1-4 of the Live-Cell Imaging protocol.

-

Fixation:

-

After the final wash with PBS (from step 5 of the live-cell protocol), add 4% PFA in PBS to each well.

-

Incubate for 15 minutes at room temperature.[12]

-

-

Washing:

-

Carefully remove the PFA solution.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Nuclear Counterstaining (Optional):

-

Mounting:

-

Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.[15]

-

Seal the edges with clear nail polish.

-

-

Imaging:

-

Image the slides on a fluorescence microscope using FITC/GFP and DAPI filter sets.

-

Store slides at 4°C, protected from light.

-

Caption: Experimental workflow for EC-17 staining of cancer cells.

Data Interpretation and Troubleshooting

Expected Results:

-

FRα-Positive Cells: Bright, punctate green fluorescence should be observed within the cytoplasm, consistent with endosomal accumulation.

-

FRα-Negative Cells: Minimal to no green fluorescence should be detected.

-

Competition Assay: A dramatic reduction in green fluorescence in FRα-positive cells pre-treated with excess folic acid, confirming target specificity.

Troubleshooting:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background/Non-specific Staining | EC-17 concentration is too high. | Perform a concentration titration to find the optimal EC-17 concentration. |

| Inadequate washing. | Increase the number and duration of wash steps. | |

| Weak or No Signal in Positive Cells | Low FRα expression in the chosen cell line. | Confirm FRα expression via qPCR or Western blot. Use a cell line with known high expression (e.g., KB cells). |

| EC-17 degradation. | Ensure proper storage of EC-17 stock solution (aliquoted, -20°C, protected from light). | |

| Suboptimal incubation time. | Optimize the incubation time (try a time course from 30 minutes to 4 hours). | |

| High Autofluorescence | Endogenous fluorophores in cells (e.g., NADH, riboflavin). | Image an unstained control to assess the level of autofluorescence.[11] |

| Use a narrow bandpass emission filter for the FITC channel. | ||

| If possible, consider using a red-shifted folate-conjugate to avoid the green autofluorescence channel.[16] |

Conclusion

EC-17 is a highly specific and sensitive fluorescent probe for visualizing FRα-positive cancer cells. Its mechanism of action, rooted in the fundamental biology of cancer cell metabolism, provides a robust method for high-contrast imaging. By following the detailed protocols and incorporating the recommended self-validating controls outlined in this application note, researchers can generate reliable and reproducible data, furthering our understanding of cancer biology and aiding in the development of novel targeted therapies.

References

-

National Institutes of Health. Targeting folate receptor alpha for cancer treatment. National Library of Medicine. Available from: [Link]

-

ClinicalTrials.gov. Pilot and Feasibility Study of the Imaging Potential of EC17: Intraoperative Folate-fluorescein Conjugate (EC17) Lung Cancer (CA). ClinicalTrials.gov. Available from: [Link]

-

ResearchGate. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging. ResearchGate.net. Available from: [Link]

-

MDPI. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization. MDPI.com. Available from: [Link]

-

Elabscience. Mouse Th17 Flow Cytometry Staining Kit. Elabscience.com. Available from: [Link]

-

National Institutes of Health. Cell cycle staging of individual cells by fluorescence microscopy. National Library of Medicine. Available from: [Link]

-

Resco Products. RESCOCAST 17EC. RescoProducts.com. Available from: [Link]

-

National Institutes of Health. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model. National Library of Medicine. Available from: [Link]

-

ResearchGate. A Schematic illustration of the folate receptor mediated endocytosis for the transport of metallic nanoparticle. ResearchGate.net. Available from: [Link]

-

MDPI. Folate Receptor Alpha—A Novel Approach to Cancer Therapy. MDPI.com. Available from: [Link]

-

Synbio Technologies. Flow Cytometry: Antibody Staining Protocol (Surface and Intracellular). Synbio-tech.com. Available from: [Link]

-

ResearchGate. Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells. ResearchGate.net. Available from: [Link]

-

PNAS. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. PNAS.org. Available from: [Link]

-

National Institutes of Health. Anti-Folate Receptor alpha–directed Antibody Therapies Restrict the Growth of Triple Negative Breast Cancer. National Library of Medicine. Available from: [Link]

-

Alldatasheet.com. EC17 Datasheet. Alldatasheet.com. Available from: [Link]

-

MDPI. Folate Receptor Alpha in Advanced Epithelial Ovarian Cancer: Diagnostic Role and Therapeutic Implications of a Clinically Validated Biomarker. MDPI.com. Available from: [Link]

-

YouTube. Practical considerations for fluorescent cell staining & microscopy in cancer cell biology research. YouTube.com. Available from: [Link]

-

International Journal of Leprosy and Other Mycobacterial Diseases. A Fluorescent Staining Procedure for Determining the Viability of Mycobacterial Cells. ILSL.org. Available from: [Link]

-

FluoroFinder. Tips to Minimize Autofluorescence. FluoroFinder.com. Available from: [Link]

-

ResearchGate. FRα expression on normal and malignant cells. ResearchGate.net. Available from: [Link]

-

ResearchGate. Schematic illustration of folate-receptor mediated endocytosis process... ResearchGate.net. Available from: [Link]

-

University of Virginia School of Medicine. Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Flow-cytometry.virginia.edu. Available from: [Link]

-

American Society for Pharmacology and Experimental Therapeutics. Enhanced Receptor-Mediated Endocytosis and Cytotoxicity of a Folic Acid-Desacetylvinblastine Monohydrazide Conjugate in a Pemetrexed-Resistant Cell Line Lacking Folate-Specific Facilitative Carriers but with Increased Folate Receptor Expression. ASPETJournals.org. Available from: [Link]

-

Scribd. Rescocast 17EC PDS. Scribd.com. Available from: [Link]

-

Datasheet.Live. EC17-040II Datasheet. Datasheet.live. Available from: [Link]

-

Biotechnology Kiosk. Folate receptor-mediated Therapeutics and Imaging. Biotechnologykiosk.com. Available from: [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. tekhar.com [tekhar.com]

- 9. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. biotium.com [biotium.com]

- 14. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. rndsystems.com [rndsystems.com]

- 16. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]

Application Note: EC-17 (Folate-FITC) for Targeted Drug Delivery Validation

Executive Summary

EC-17 (Folate-FITC) is a ligand-targeted fluorescent probe comprising folic acid conjugated to fluorescein isothiocyanate (FITC) via an ethylenediamine spacer. It serves as a critical tool in the development of Targeted Drug Delivery Systems (TDDS) by exploiting the overexpression of Folate Receptor alpha (FR

Unlike passive dyes, EC-17 mimics the pharmacokinetics of folate-drug conjugates (such as Vintafolide/EC-145), making it the "Gold Standard" for validating receptor specificity, internalization kinetics, and tumor-homing capability in vitro and in vivo. Furthermore, EC-17 is currently utilized in advanced immunotherapy as a "universal adaptor" (Hapten) to redirect anti-FITC CAR-T cells to FR-positive tumors.

Technical Specifications & Properties

| Parameter | Specification |

| Chemical Name | Folate-Fluorescein Isothiocyanate (Folate-FITC) |

| Molecular Weight | ~873 Da |

| Excitation Max | 490–494 nm (Blue) |

| Emission Max | 515–520 nm (Green) |

| Target Receptor | Folate Receptor Alpha (FR |

| Binding Affinity ( | ~1 nM (High Affinity) |

| Solubility | Soluble in DMSO; sparingly soluble in water/PBS at neutral pH |

| pH Sensitivity | High. Fluorescence quenches significantly at pH < 6.0 (Endosomal/Lysosomal pH) |

Mechanism of Action

The utility of EC-17 relies on Receptor-Mediated Endocytosis .

-

Binding: The folate moiety binds FR

on the cell surface. -

Invagination: The receptor-ligand complex is internalized into an early endosome.

-

Acidification: As the endosome matures (pH drops to ~5.0), the receptor changes conformation, releasing folate.

-

Signal Quenching (Critical Insight): Due to the pH-sensitivity of FITC, the fluorescence signal diminishes in acidic compartments. This is a key indicator of successful internalization but requires specific imaging considerations (see Protocols).

Visualization: FR-Mediated Endocytosis Pathway

Figure 1: Mechanism of EC-17 uptake. Note the pH-dependent quenching in late endosomes, which distinguishes surface binding from lysosomal accumulation.

Experimental Protocols

Protocol A: Flow Cytometric Validation of FR Expression

Objective: Quantify FR

Reagents:

-

EC-17 Stock (1 mM in DMSO).

-

Free Folic Acid (100 mM in DMSO or 1M NaOH neutralized to pH 7) - The Blocker .

-

Folate-deficient RPMI 1640 medium (Standard RPMI contains high folate, which competes with the probe).

Expert Insight: Culturing cells in standard folate-rich medium saturates FRs. Passaging cells in folate-deficient medium for at least 3-5 days prior to the experiment is mandatory to upregulate receptors and clear bound folate.

Step-by-Step Workflow:

-

Cell Prep: Harvest cells (KB or HeLa) and wash 2x with PBS. Resuspend at

cells/mL. -

Blocking Control (The "Specificity Check"):

-

Divide cells into two tubes: Test and Block .

-

Add Free Folic Acid (final conc. 100

M) to the Block tube. -

Incubate for 15 mins at 4°C.

-

-

Staining:

-

Add EC-17 (final conc. 100 nM) to both tubes.

-

Note: The Block tube now has 1000x excess free folate competing with EC-17.

-

-

Incubation: Incubate for 45 mins at 4°C (prevents internalization, assessing surface expression only) or 37°C (assesses total uptake).

-

Wash: Wash cells 3x with ice-cold PBS to remove unbound probe.

-

Analysis: Analyze on Flow Cytometer (Blue Laser 488 nm, FITC channel).

-

Success Criteria: The Test sample should show high MFI (Mean Fluorescence Intensity). The Block sample should show MFI reduced to near-background levels (>90% reduction).

-

Protocol B: Fluorescence Microscopy & Internalization Tracking

Objective: Visualize the intracellular trafficking of EC-17.

Step-by-Step Workflow:

-

Seeding: Seed cells on sterile glass coverslips in folate-deficient media.

-

Pulse: Replace media with fresh media containing 100 nM EC-17 .

-

Incubation: Incubate at 37°C for 1 hour.

-

Chase (Optional): Wash and replace with probe-free media for 1-4 hours to track lysosomal routing.

-

Fixation: Wash 3x with PBS. Fix with 4% Paraformaldehyde (15 mins).

-

Caution: Avoid acidic mounting media, which will quench the FITC signal. Use a pH 8.0+ mounting medium (e.g., Fluoromount-G).

-

-

Imaging: Confocal microscopy (Ex 488 nm / Em 520 nm).

-

Observation: Punctate green staining indicates endosomal localization. Diffuse cytoplasmic staining suggests endosomal escape (rare for folate alone).

-

Advanced Application: EC-17 as a Universal Adaptor for Immunotherapy